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Compound of Interest

Compound Name:
Ethyl 4-(4-nitrophenyl)-1,3-

thiazole-2-carboxylate

Cat. No.: B1599923 Get Quote

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(4-nitrophenyl)-1,3-thiazole-

4-carboxylate

Abstract
Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate (CAS No. 78979-64-3) is a pivotal

heterocyclic compound that serves as a versatile building block in medicinal chemistry,

agrochemical synthesis, and materials science. Its structure, featuring a reactive nitrophenyl

group, a biologically significant thiazole core, and a modifiable ethyl ester, offers multiple

avenues for chemical derivatization. This guide provides an in-depth analysis of its core

chemical properties, synthesis, spectroscopic profile, and reactivity. Authored for researchers,

scientists, and drug development professionals, this document synthesizes technical data with

mechanistic insights to facilitate its application in advanced research.

Introduction and Nomenclature
The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-

approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a

bioisostere for other functional groups, and serve as a rigid core for substituent orientation

makes it highly valuable. The title compound, Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate,

combines this important heterocycle with functionalities that are instrumental for synthetic

elaboration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b1599923?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


It is crucial to address the compound's nomenclature. While the user query specified "Ethyl 4-
(4-nitrophenyl)-1,3-thiazole-2-carboxylate," the vast majority of published data, including

synthesis protocols and commercial availability, corresponds to the Ethyl 2-(4-nitrophenyl)-1,3-

thiazole-4-carboxylate isomer (CAS 78979-64-3). This guide will focus exclusively on this well-

documented and synthetically accessible isomer.

This document will detail the molecule's physicochemical properties, outline its synthesis via

the Hantzsch thiazole reaction with mechanistic clarity, describe its spectroscopic signature,

and explore key transformations that underscore its utility as a versatile chemical intermediate.

Molecular Structure and Physicochemical
Properties
The compound's structure is defined by a central 1,3-thiazole ring substituted at the C2 position

with a 4-nitrophenyl group and at the C4 position with an ethyl carboxylate group. The electron-

withdrawing nature of both substituents significantly influences the reactivity of the thiazole

core.
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Starting Materials

Reaction Pathway Product
4-Nitrothiobenzamide

Nucleophilic Attack
(S on α-carbon)

Base (e.g., NaHCO₃)
Ethanol, reflux

Ethyl Bromopyruvate

Base (e.g., NaHCO₃)
Ethanol, reflux

Intermediate Formation Intramolecular Cyclization
(N on carbonyl C) Hemiaminal Intermediate Dehydration

(-H₂O) Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate

Nitro Group Reduction Ester Modification

Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate

SnCl₂/HCl or
H₂/Pd-C

1. NaOH/H₂O
2. H₃O⁺

R-NH₂

(Amine)

Direct Aminolysis
(High Temp/Pressure)

Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate
(Key for Amide Coupling)

2-(4-Nitrophenyl)thiazole-4-carboxylic Acid
(Increases Polarity)

2-(4-Nitrophenyl)thiazole-4-carboxamides
(Modulates H-Bonding)

EDC, HOBt
R-NH₂
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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